3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride - 135709-67-0

3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1651315
CAS Number: 135709-67-0
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Compound Description: This compound serves as an enantiomerically pure building block for synthesizing Naphthylisoquinoline alkaloids []. It's prepared through hydrogenolytic deprotection of its corresponding N-benzyl derivative, obtained via a Pictet-Spengler condensation reaction [].

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound exhibits notable analgesic and anti-inflammatory activities []. It demonstrates a more potent anti-inflammatory effect compared to diclofenac sodium, suggesting potential use as a non-narcotic analgesic [].

1-(p-Methylphenyl-2-(2-piperidinoacetyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Compound Description: This compound, designated as 70026, is identified as a promising new antiarrhythmic agent [, ]. Studies investigated its pharmacokinetic parameters in rabbit plasma, revealing a two-compartment model for its elimination [, ].

α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound, known as code No. 86040, acts as a calcium antagonist and exists as (+) and (-) enantiomers []. The research focuses on the separation and quantification of these enantiomers using HPLC for potential pharmaceutical applications [].

(−)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: This compound, designated YM758, is a novel inhibitor of the “funny” If current channel, targeted for treating stable angina and atrial fibrillation [, , , , , ]. Studies have focused on its hepatic uptake/excretion mechanisms, metabolic pathways, and long-term retention in tissues like the eyeball and thoracic aorta [, , , , , ].

1-Ethoxycarbonylmethyl-3-ethyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-carboxamide 2-Oxides

Compound Description: These are novel compounds featuring a benzoannulated phosphidiamide heterocycle []. They incorporate proximate carbonyl and phosphoryl groups, synthesized via a one-pot procedure involving the reaction of α-amino acid esters or α-aminophosphonates with bis(trichloromethyl) carbonate and a phosphorus reagent [].

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based macrocycles

Compound Description: These are potent macrocyclic inhibitors of the hepatitis C virus (HCV) NS3 protease []. They were designed based on less potent tetrapeptide and pentapeptide alpha-ketoamide-type HCV serine protease inhibitors [].

1,2-disubstituted 1,2,3,4-tetrahydroisoquinolines

Compound Description: This refers to a class of compounds synthesized to combat multidrug resistance (MDR) in cancer cells, specifically targeting P-glycoprotein (P-gp) overexpression [].

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This series of compounds was synthesized using the Pictet-Spengler reaction and studied for their local anesthetic activity and acute toxicity []. These compounds showed promising local anesthetic activity, some being more potent than lidocaine [].

(S)-Lifitegrast (LFT)

Compound Description: (S)-Lifitegrast is a novel integrin antagonist approved by the Food and Drug Administration for treating dry eye disease []. Its synthesis, enantiomer separation, and chiral interconversion studies are described in the literature [].

5- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [, , ] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antioxidant activity []. They were prepared via a multistep synthesis involving Biginelli reaction, followed by cyclization and condensation reactions [].

3-carboxy-1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: This class of compounds, including 3-carboxy-1,1-dimethylisoquinoline and those with spirocycloalkane and spiroheterocycloalkane moieties at the 1-position, was synthesized via phenolic cyclization [].

(R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide, NCQ 115

Compound Description: This compound, NCQ 115, acts as a novel dopamine D2 receptor antagonist []. Its absolute configuration and crystal structure have been determined [].

1,4‐Benzoxazin‐3(4H)‐one, 1,2‐Benzoxazolin‐3‐one and 1,3‐Benzoxazolin‐2,4‐dione Arylpiperazine Derivatives

Compound Description: These compounds represent a series of 1-arylpiperazine derivatives of benzoxazinone, benzoxazolinone, and benzoxazolidinedione scaffolds []. They were designed to investigate the impact of spacer length on their binding affinity and functional activity at 5-HT1A and 5-HT2A receptors [].

Solifenacin

Compound Description: Solifenacin, chemically known as (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-phenyl-2(1H)-isoquinoline carboxylate, is a medication used to treat overactive bladder []. Its synthesis involves the preparation of a key intermediate, 1-(S)-phenyl-1,2,3,4-tetrahydroisoquinoline, through catalytic imine asymmetric hydrogenation [].

N-(3S-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-Thr-Ala-Arg-Gly-Asp(Val)-Val (IQCA-TAVV)

Compound Description: IQCA-TAVV is a designed peptide inhibitor targeting deep vein thrombosis (DVT) by inhibiting P-selectin and GPIIb/IIIa expression and demonstrating anti-inflammatory activity []. It effectively downregulated these targets and showed potent antithrombotic effects in vivo [].

N-[(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-Lys(Pro-Ala-Lys), DHDMIQK(KAP)

Compound Description: DHDMIQK(KAP) is a designed peptide with a unique self-assembling property, forming nanoparticles in various media []. This nano-delivery system targets the thrombus, inhibiting P-selectin expression and demonstrating potent antithrombotic effects in vivo [].

YM758 Monophosphate

Compound Description: This compound, (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, is the phosphate salt form of YM758 []. It retains the potent If current channel inhibitory activity of the parent compound while potentially offering improved solubility and pharmacokinetic properties.

Renieramycin M

Compound Description: Renieramycin M, a marine natural product, belongs to the biologically active 1,2,3,4-tetrahydroisoquinoline alkaloid family []. It exhibits potent antitumor activity and is structurally similar to other anticancer agents like saframycin A and ecteinascidin 743 [].

SB-406725A

Compound Description: SB-406725A, chemically defined as 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydro-7-isoquinolinyl)-4-(1-methylethoxy)-benzamide hydrochloride, is a novel anticonvulsant drug [].

Properties

CAS Number

135709-67-0

Product Name

3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone;hydrochloride

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

InChI

InChI=1S/C14H18N2O.ClH/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13;/h1-2,5-6,13,15H,3-4,7-10H2;1H

InChI Key

APFHGQJHWKKYHN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2.Cl

Canonical SMILES

C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.